诺丝特林硫酸盐

描述

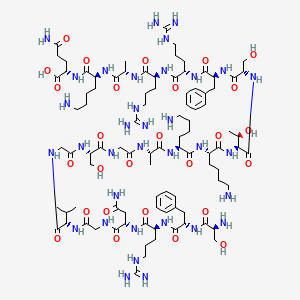

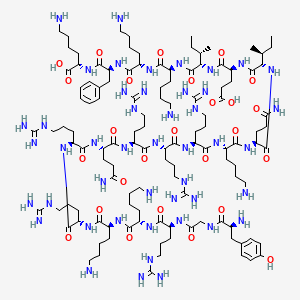

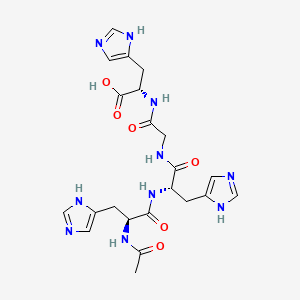

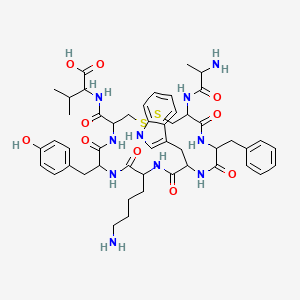

Nourseothricin Sulfate is a broad-spectrum antibiotic belonging to the streptothricin class of aminoglycoside antibiotics. It is produced by the bacterium Streptomyces noursei and is a mixture of several related compounds, primarily streptothricin D and F, with smaller amounts of streptothricin C and E . Nourseothricin Sulfate is known for its ability to inhibit protein synthesis by inducing miscoding, making it a valuable tool in molecular genetics and microbiology .

科学研究应用

Nourseothricin Sulfate has a wide range of scientific research applications:

作用机制

Target of Action

Nourseothricin Sulfate, an aminoglycoside antibiotic, primarily targets the ribosome in both prokaryotic and eukaryotic cells . The ribosome plays a crucial role in protein synthesis, making it an effective target for antibiotics like Nourseothricin Sulfate.

Mode of Action

Nourseothricin Sulfate inhibits protein synthesis by interfering with the mRNA translocation step, causing the misreading of the RNA molecule . This interference is a two-step process. Initially, a self-promoted uptake involves the displacement of divalent cations such as magnesium and calcium from outer and inner membranes. Without these cations, the outer and inner membranes become more permeable, elevating the antibiotic uptake . After crossing both membrane barriers, the antibiotic enters the cytoplasm and targets the ribosome. In the second step, Nourseothricin Sulfate binds to the A-site on the 16S RNA of the 30S bacterial ribosome, hindering the normal translation process, which leads to mistranslated proteins in the cytoplasm .

Biochemical Pathways

The primary biochemical pathway affected by Nourseothricin Sulfate is protein synthesis. By causing the misreading of RNA molecules, it disrupts the normal translation process, leading to the production of abnormal proteins . The accumulation of these abnormal proteins accelerates cell death .

Result of Action

The primary result of Nourseothricin Sulfate’s action is the inhibition of protein synthesis, leading to the production of abnormal proteins . This accumulation of abnormal proteins disrupts cellular function and accelerates cell death .

Action Environment

Nourseothricin Sulfate is known for its high stability and solubility in water . It retains >90% activity after one week under cultivation conditions . This suggests that it is relatively resistant to environmental changes, which could influence its action, efficacy, and stability.

生化分析

Biochemical Properties

Nourseothricin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound induces miscoding of mRNA, leading to the inhibition of protein synthesis . This interaction disrupts the normal functioning of the cell, making Nourseothricin Sulfate an effective antibiotic.

Cellular Effects

Nourseothricin Sulfate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The disruption of these processes can lead to cell death, making Nourseothricin Sulfate an effective tool for selecting genetically modified cells in research settings.

Molecular Mechanism

The molecular mechanism of action of Nourseothricin Sulfate involves binding interactions with biomolecules and changes in gene expression. By inducing miscoding of mRNA, Nourseothricin Sulfate inhibits protein synthesis . This disruption at the molecular level is what gives Nourseothricin Sulfate its antibiotic properties.

准备方法

Nourseothricin Sulfate is typically produced through fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After sufficient growth, the antibiotic is extracted and purified using various chromatographic techniques . Industrial production methods focus on optimizing yield and purity, often involving large-scale fermentation and advanced purification processes .

化学反应分析

Nourseothricin Sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its antibiotic properties.

Reduction: Reduction reactions can affect the molecule’s structure and activity.

Substitution: Common reagents and conditions used in these reactions include strong acids and bases, as well as various organic solvents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of the β-amino group of the β-lysine residue can inactivate Nourseothricin Sulfate .

相似化合物的比较

Nourseothricin Sulfate is unique among aminoglycoside antibiotics due to its specific structure and mechanism of action. Similar compounds include:

Streptothricin D: A component of Nourseothricin Sulfate, known for its bactericidal activity against drug-resistant gram-negative bacteria.

Streptothricin F: Another component of Nourseothricin Sulfate, effective against highly drug-resistant bacteria.

Other Aminoglycosides: Such as gentamicin and kanamycin, which also inhibit protein synthesis but have different structures and resistance profiles.

Nourseothricin Sulfate’s ability to induce miscoding and its broad-spectrum activity make it a valuable tool in research and industrial applications.

属性

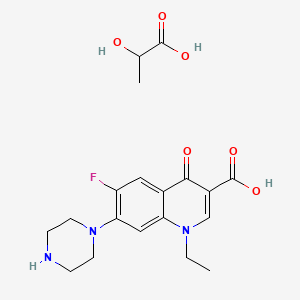

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t7-,8+,9+,11+,12-,13+,14-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVWKDBCMFLRQW-TWRCRAKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N8O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96736-11-7 | |

| Record name | Nourseothricin, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096736117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nourseothricin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。